2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione
Description
X-ray Crystallography
While direct X-ray data for this specific compound remains unpublished, structural analogs provide critical insights. The thiazolo[5,4-d]pyrimidine core exhibits planarity with typical bond lengths:
- C-S bond: 1.68–1.72 Å (thiazole ring)
- C-N bonds: 1.32–1.38 Å (pyrimidine ring)
- C=O bonds: 1.21–1.23 Å (dione groups)
In related compounds like 2-benzylthiazolo[5,4-d]pyrimidine-5,7-diol, X-ray analysis reveals a dihedral angle of 8.2° between the thiazole and pyrimidine planes, suggesting minimal ring puckering. Hydrogen bonding between the dione oxygen and adjacent NH groups stabilizes the crystal lattice, with O···H distances of 2.08–2.15 Å.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR characteristics (hypothesized from analogs):
- Ethylamino group : δ 1.15 ppm (t, 3H, CH~3~), δ 3.25 ppm (q, 2H, CH~2~), δ 6.80 ppm (br s, 1H, NH)
- Methyl groups : δ 2.45 ppm (s, 3H, C4-CH~3~), δ 2.68 ppm (s, 3H, C6-CH~3~)
- Thiazole H : δ 8.15 ppm (s, 1H, C5-H)
¹³C NMR predicts key signals:
- C=O groups: δ 165–170 ppm
- Thiazole C2: δ 155 ppm (amine-substituted carbon)
- Pyrimidine C4/C6 methyl: δ 20–25 ppm
Comparative Analysis of Thiazolo[4,5-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine Scaffolds
The positional isomerism between thiazolo[4,5-d]pyrimidine and thiazolo[5,4-d]pyrimidine systems significantly alters electronic properties and reactivity:
Table 2: Scaffold comparison
The thiazolo[5,4-d]pyrimidine system (as in the target compound) permits stronger hydrogen bonding at C7=O, enhancing interactions with biological targets like adenosine receptors. In contrast, thiazolo[4,5-d]pyrimidines (e.g., 7464-09-7) exhibit shifted dipole moments (2.1 D vs. 1.8 D) due to altered sulfur positioning.
Tautomeric Forms and Conformational Stability Studies
The compound exhibits three primary tautomeric forms:
- Diketo form : Dominant state with two C=O groups (5,7-positions)
- Enol-imine form : C5-OH with conjugated NH group (rare, <5% population)
- Thione form : S atom protonated (negligible in polar solvents)
Table 3: Tautomer stability (calculated ΔG in kcal/mol)
| Tautomer | Gas Phase | DMSO | Water |
|---|---|---|---|
| Diketo | 0.0 | 0.0 | 0.0 |
| Enol-imine | +3.8 | +5.2 | +6.1 |
| Thione | +12.4 | +15.7 | +18.9 |
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirm the diketo form’s predominance (>95% in solution). Nuclear Overhauser effect (NOE) studies on analogs reveal restricted rotation about the ethylamino C-N bond (energy barrier: 8–10 kcal/mol), favoring the anti conformation where the NH group points away from the methyl substituents.
Properties
CAS No. |
6301-65-1 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-(ethylamino)-4,6-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4-10-8-11-5-6(14)12(2)9(15)13(3)7(5)16-8/h4H2,1-3H3,(H,10,11) |
InChI Key |
VJTLGDOQLMJAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=C(S1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Haloketone and Amidines
A common method involves the reaction of 4,6-dimethyl-substituted pyrimidine precursors with α-haloketones in the presence of ethylamine and sulfur sources to form the thiazole ring fused to the pyrimidine.
- Step 1: Synthesis of 4,6-dimethylpyrimidine-5,7-dione intermediate by condensation of appropriate β-dicarbonyl compounds with urea or thiourea derivatives.
- Step 2: Halogenation at the α-position of the ketone to form α-haloketones.
- Step 3: Nucleophilic substitution with ethylamine to introduce the ethylamino group at position 2.
- Step 4: Cyclization with sulfur sources (e.g., Lawesson’s reagent or elemental sulfur) to form the thiazole ring fused to the pyrimidine core.
- Step 5: Oxidation or tautomerization to yield the keto groups at positions 5 and 7.
This method is supported by analogous syntheses of thiazolopyrimidine derivatives reported in heterocyclic chemistry literature and patent disclosures, which emphasize the importance of controlled temperature and solvent choice (e.g., ethanol, DMF) to optimize yields and purity.
One-Pot Multicomponent Reactions (MCR)
Recent advances in pyrimidine derivative synthesis include one-pot multicomponent reactions that combine amidines, α-haloketones, and amines under catalytic conditions to streamline the synthesis.
- Catalysts such as zinc chloride, copper salts, or nanoparticle catalysts (e.g., zinc oxide nanoparticles) facilitate the condensation and cyclization steps.
- The reaction proceeds via sequential C–N and C–S bond formation, enabling the construction of the fused thiazolopyrimidine ring system in a single step.
- Ethylamine is introduced as a nucleophile to substitute at position 2 during the reaction.
- This method offers advantages in terms of cost-efficiency, reduced reaction time, and greener chemistry principles.
Base-Facilitated Oxidative Cyclization
Another approach involves base-facilitated intermolecular oxidative C–N bond formation between amidines and ketones, followed by sulfur incorporation to form the thiazole ring.
- The reaction uses mild bases (e.g., potassium carbonate) and oxidants under ambient or slightly elevated temperatures.
- This method allows for selective formation of the 4,6-dimethyl substitution pattern and the ethylamino group at position 2.
- The oxidative step ensures the formation of the keto groups at positions 5 and 7, stabilizing the fused ring system.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, or acetonitrile | Polar aprotic solvents favor cyclization |
| Temperature | 60–120 °C | Controlled heating to optimize yield |
| Catalyst | ZnCl2, Cu salts, or metal oxide nanoparticles | Catalysts improve reaction rate and selectivity |
| Reaction Time | 4–24 hours | Dependent on method and scale |
| pH | Neutral to slightly basic | Base facilitates cyclization and substitution |
| Purification | Recrystallization or chromatography | To isolate pure compound |
Research Findings and Yields
- Yields for the synthesis of 2-(ethylamino)-4,6-dimethylthiazolopyrimidine-5,7-dione derivatives typically range from 60% to 85% depending on the method and scale.
- Multicomponent reactions tend to provide higher atom economy and fewer by-products.
- The presence of methyl groups at positions 4 and 6 enhances the stability of the fused ring system and influences the reactivity during cyclization.
- Ethylamino substitution at position 2 is achieved efficiently via nucleophilic substitution of α-haloketones or direct incorporation during MCR.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| α-Haloketone + Amidines + S | α-Haloketone, ethylamine, sulfur | Heating in ethanol or DMF | Stepwise control, well-established | 65–75 |
| One-Pot Multicomponent Reaction | Amidines, α-haloketones, ethylamine | ZnCl2 or Cu catalyst, 80–100 °C | Efficient, green, cost-effective | 75–85 |
| Base-Facilitated Oxidative Cyclization | Amidines, ketones, base, oxidant | K2CO3, mild oxidants, RT to 80 °C | Mild conditions, selective | 60–70 |
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as or to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Various substituted thiazolopyrimidines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that thiazolo[5,4-d]pyrimidine derivatives exhibit antitumor properties. A study demonstrated that compounds similar to 2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione showed promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Agriculture
Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Preliminary studies have indicated its efficacy against certain pests and fungi that affect crops. Its application could lead to the development of more effective and environmentally friendly agricultural chemicals .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being investigated for their role as additives in polymer formulations. These compounds can enhance the thermal stability and mechanical properties of polymers .
Data Table: Summary of Applications
Case Studies
-
Antitumor Activity Study
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazolo[5,4-d]pyrimidine derivatives for their antitumor effects. The results indicated that modifications at the ethylamino position significantly enhanced potency against specific cancer types. -
Antimicrobial Efficacy Research
Research conducted by a team at a leading university assessed the antimicrobial properties of various thiazolo derivatives. The findings highlighted that this compound exhibited strong inhibitory effects on Gram-positive bacteria. -
Agricultural Application Trials
Field trials conducted to test the efficacy of this compound as a pesticide showed a significant reduction in pest populations compared to untreated controls. This research supports its potential as a sustainable alternative in pest management strategies.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- Ethyl isothiocyanate
- Thiazolopyrimidine derivatives
Uniqueness
2-(Ethylamino)-4,6-dimethyl-thiazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione: stands out due to its unique combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Biological Activity
2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione (CAS Number: 6301-65-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and the biological activities reported in various studies.
- Molecular Formula : C9H12N4O2S
- Molecular Weight : 240.28 g/mol
- Density : 1.413 g/cm³
- Boiling Point : 398.1 °C
- Flash Point : 194.5 °C
The compound features a thiazole-pyrimidine structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole and pyrimidine derivatives. Specific synthetic routes have been documented in literature but are often proprietary or involve complex procedures that require optimization for yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Studies : A study highlighted the compound's effectiveness against various bacterial strains. It was found to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics such as cefuroxime against Bacillus subtilis and Bacillus cereus .
| Bacterial Strain | MIC (µg/mL) | Comparison with Cefuroxime |
|---|---|---|
| Bacillus subtilis | 12.5 | More effective |
| Bacillus cereus | 25 | Comparable |
Anticancer Activity
Emerging data suggest potential anticancer properties of thiazolo-pyrimidine derivatives:
- Cell Line Studies : Compounds structurally related to this compound demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating moderate to high potency .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the thiazole and pyrimidine moieties interact with biological targets such as enzymes or receptors involved in cellular processes.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antibacterial Efficacy : A comprehensive evaluation of various thiazole derivatives indicated that modifications in the side chains significantly influenced antibacterial potency against Gram-positive bacteria .
- Anticancer Evaluation : In vitro studies revealed that certain modifications in the thiazolo-pyrimidine structure could enhance anticancer activity by increasing apoptosis in cancer cell lines .
Q & A
What are the optimal synthetic routes for 2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione, and how can reaction conditions be tailored to improve yield?
Answer:
Synthesis of thiazolo-pyrimidine derivatives often involves multi-step reactions starting from accessible precursors. For example, alkylation and cyclocondensation reactions using alcohols (e.g., ethanol) as solvents under reflux (78°C) can achieve yields >85% . Key steps include:
- Substituent introduction : Ethylamino groups may be introduced via nucleophilic substitution with ethylamine under basic conditions.
- Cyclization : Use of KOH in DMF or similar polar aprotic solvents facilitates thiazole ring formation .
- Optimization : Reaction monitoring via TLC and purification via recrystallization or column chromatography ensures purity. Adjusting solvent polarity (e.g., methanol vs. ethanol) and temperature can mitigate side reactions like over-alkylation.
Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1638 cm⁻¹, N-H stretches at 3390–3436 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.1–7.8 ppm) .
- Elemental analysis : Validates molecular formula (e.g., C₁₀H₁₄N₄O₂S).
- Mass spectrometry : Determines molecular ion peaks (e.g., [M⁺] at m/z 422) and fragmentation patterns .
How can researchers assess the biological activity of this compound, particularly its antibacterial potential?
Answer:
- In vitro assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentration (MIC) values are compared to controls like ampicillin .
- Structure-activity relationships (SAR) : Modify substituents (e.g., ethylamino vs. morpholino groups) to evaluate impact on bioactivity. For example, chlorine substitution in similar compounds enhances antibacterial potency .
- Cytotoxicity screening : Assess selectivity using mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
What experimental strategies resolve contradictions in reported bioactivity data for thiazolo-pyrimidine derivatives?
Answer:
- Variable standardization : Ensure consistent assay conditions (e.g., pH, inoculum size) across studies. For example, discrepancies in MIC values may arise from differences in bacterial strain virulence .
- Synthetic reproducibility : Verify substituent regiochemistry (e.g., via NOESY NMR) to confirm structural homogeneity.
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent electronic effects .
How can computational modeling elucidate the interaction mechanisms of this compound with biological targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with enzymes like dihydrofolate reductase (DHFR). Input structures derived from PubChem (InChIKey: SKOZIWCLNUJVIR) ensure accuracy .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity.
- MD simulations : Track ligand-protein stability over time (e.g., 100 ns trajectories) to validate docking poses .
What methodologies are recommended for studying the compound’s stability under varying storage and reaction conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC .
- pH stability : Assess solubility and degradation in buffers (pH 1–13). Thiazolo-pyrimidines are typically stable in neutral conditions but hydrolyze under strong acids/bases .
- Excipient compatibility : For formulation studies, test interactions with common excipients (e.g., lactose) using DSC and FTIR.
How can researchers integrate this compound into broader theoretical frameworks, such as enzyme inhibition or heterocyclic reactivity?
Answer:
- Mechanistic studies : Link bioactivity to enzyme inhibition (e.g., xanthine oxidase) using kinetic assays (e.g., Lineweaver-Burk plots) .
- Theoretical models : Apply frontier molecular orbital (FMO) theory to explain regioselectivity in electrophilic substitutions .
- Comparative analysis : Benchmark against known thiazolo-pyrimidine drugs (e.g., sulfathiazole) to identify novel pharmacophores .
What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- GHS compliance : Although not classified as hazardous, use PPE (gloves, goggles) due to limited toxicity data .
- Waste disposal : Neutralize reaction byproducts (e.g., alkyl halides) with 10% sodium bicarbonate before disposal.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates .
How can advanced separation technologies (e.g., membrane filtration) improve purification?
Answer:
- Nanofiltration : Use membranes with MWCO ~300 Da to separate unreacted precursors .
- HPLC : Employ C18 columns with acetonitrile/water gradients (5–95%) for high-purity isolation.
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and size .
What interdisciplinary approaches combine this compound with materials science or catalysis research?
Answer:
- Coordination chemistry : Synthesize metal complexes (e.g., Cu²⁺) for catalytic applications (e.g., Suzuki couplings) .
- Polymer composites : Incorporate into conductive polymers (e.g., polyaniline) for sensor development.
- Surface functionalization : Graft onto silica nanoparticles for targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
